2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide
Description
2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide (CAS: 337922-29-9) is a sulfonamide-containing acetamide derivative characterized by a 4-chlorophenylsulfonyl group, a 3-(trifluoromethyl)anilino moiety, and an N-(2-fluorophenyl)acetamide backbone.
Properties
IUPAC Name |
2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N2O3S/c22-15-8-10-17(11-9-15)32(30,31)28(16-5-3-4-14(12-16)21(24,25)26)13-20(29)27-19-7-2-1-6-18(19)23/h1-12H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRKZDXDLYJRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide (CAS No. 337922-23-3) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C21H15ClF4N2O3S
- Molecular Weight : 486.87 g/mol
- Density : 1.501 g/cm³ (predicted)
- pKa : 11.83 (predicted)
The biological activity of this compound can be attributed to its structural features, which enable it to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrase and certain proteases, which may contribute to its anticancer properties.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Antiproliferative Activity
In vitro assays have been conducted to evaluate the antiproliferative effects of the compound on different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis and G2/M phase arrest |
| MCF-7 | 5.00 | Cell cycle arrest |
| A549 | 7.25 | Apoptosis via caspase activation |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and metabolism. Table 2 summarizes these findings.
| Enzyme | IC50 (μM) | Type of Inhibition |
|---|---|---|
| HDAC3 | 95.48 | Competitive |
| Acetylcholinesterase | 10.50 | Non-competitive |
| Urease | 12.30 | Mixed |
Case Study 1: Antitumor Efficacy
A study conducted by Chen et al. demonstrated that the compound significantly inhibited tumor growth in xenograft models, achieving a tumor growth inhibition (TGI) of approximately 48.89% compared to control treatments. The study highlighted the compound's ability to enhance the efficacy of standard chemotherapy agents like Taxol and Camptothecin when used in combination therapies.
Case Study 2: Enzyme Interaction
Research published in Journal of Medicinal Chemistry explored the binding interactions of the compound with bovine serum albumin (BSA), indicating a strong binding affinity that suggests potential for pharmacological effectiveness in vivo.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Sulfonamide vs.
- Trifluoromethyl Group: The 3-CF₃ substitution in the target compound may increase metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ) .
- Halogenation Patterns : The 2-fluorophenyl group in the target compound contrasts with 3-fluorophenyl () or 4-fluorophenyl () substituents, which could alter steric interactions in receptor binding .
Physicochemical and Pharmacokinetic Properties
Discussion:
- The target compound’s higher molecular weight and logP suggest reduced aqueous solubility, necessitating formulation strategies for in vivo applications.
- Increased hydrogen-bond acceptors (due to sulfonyl and amide groups) may improve interactions with polar biological targets but could limit blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
